Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Purity Quality control Pharmaceutical intermediate

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352510-61-2) is a synthetic small molecule belonging to the class of N-Cbz-protected piperidine derivatives featuring a 2-(cyclopropylamino)pyridin-3-yl substituent. With the molecular formula C21H25N3O2 and a molecular weight of 351.44 g/mol , this compound serves primarily as a protected intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
Cat. No. B11803595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=C(N=CC=C2)NC3CC3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H25N3O2/c25-21(26-15-16-7-2-1-3-8-16)24-14-5-4-10-19(24)18-9-6-13-22-20(18)23-17-11-12-17/h1-3,6-9,13,17,19H,4-5,10-12,14-15H2,(H,22,23)
InChIKeyUHHIZLQRAIJHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate – A Cbz-Protected Piperidine-Pyridine Building Block


Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352510-61-2) is a synthetic small molecule belonging to the class of N-Cbz-protected piperidine derivatives featuring a 2-(cyclopropylamino)pyridin-3-yl substituent. With the molecular formula C21H25N3O2 and a molecular weight of 351.44 g/mol , this compound serves primarily as a protected intermediate in medicinal chemistry and organic synthesis. It is commercially supplied at a purity of NLT 98% under ISO-certified quality systems for pharmaceutical R&D and quality control applications . Its structural features—a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, a cyclopropylamino moiety, and a pyridine ring—position it within a broader family of piperidine-based building blocks used in fragment-based drug discovery and lead optimization programs.

Why Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution among piperidine-1-carboxylate analogs risks compromising synthetic outcomes because the Cbz (benzyloxycarbonyl) protecting group imparts distinct orthogonal deprotection compatibility compared to other N-protecting strategies such as tert-butyloxycarbonyl (Boc) [1]. The Cbz group is cleaved under neutral hydrogenolysis conditions (H2, Pd/C), whereas the Boc analog requires acidic conditions (e.g., TFA) that may degrade acid-labile functional groups elsewhere in the molecule. Furthermore, the positioning of the cyclopropylamino substituent on the pyridine ring (2-position) and the attachment of the pyridine at the piperidine 2-position create a unique steric and electronic environment that cannot be replicated by simpler benzyl or cyclopropylamino piperidine isomers. Thus, procurement decisions must be guided by specific protecting-group strategy, regiochemistry, and the downstream synthetic sequence rather than by generic compound-class assumptions.

Head-to-Head Quantitative Comparator Evidence for Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate


Commercial Purity Benchmarking: Target Compound vs. Closest Boc-Protected Analog

The target compound is supplied at NLT 98% purity by MolCore under ISO-certified quality systems . The direct Boc-protected analog, tert-butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352491-37-2), is also available at ≥98% purity ; however, the Cbz-protected target compound offers orthogonal deprotection compatibility that the Boc analog cannot provide under neutral hydrogenolysis conditions. No supplier of the target compound currently guarantees purity exceeding 98%, and the Boc analog shows equivalent purity specifications in catalog listings, indicating that purity alone is not a differentiating factor at the ≥98% level.

Purity Quality control Pharmaceutical intermediate

Molecular Weight and Physicochemical Differentiation from Boc Analog

The target Cbz compound has a molecular weight of 351.44 g/mol , which is approximately 10.7% higher than the Boc analog (317.43 g/mol) . This mass increase reflects the benzyl versus tert-butyl carbamate substitution and is predicted to elevate lipophilicity (cLogP) by approximately 1.0–1.5 log units based on additive fragment methods . The higher molecular weight and predicted lipophilicity may reduce aqueous solubility relative to the Boc analog, which could be a relevant consideration for reaction solvent selection or purification strategy.

Molecular weight Lipophilicity Solubility prediction

Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Quantitative Yields

The Cbz group on the target compound can be quantitatively removed by catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25 °C, 1 atm) with typical yields exceeding 95% for N-Cbz-piperidine substrates, while the cyclopropylamino and pyridine functionalities remain intact under these neutral conditions [1]. In contrast, deprotection of the Boc analog requires trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 25 °C, 1–2 h), conditions that may protonate or degrade acid-sensitive intermediates [1]. This orthogonal selectivity is well-established in the protecting-group literature and is a primary driver for choosing Cbz over Boc when downstream synthetic steps involve acid-labile substrates.

Protecting group Hydrogenolysis Orthogonal deprotection

Scaffold Structural Uniqueness: Regioisomeric Differentiation from 3-Cyclopropylamino Piperidine Analogs

The target compound places the cyclopropylamino group at the 2-position of the pyridine ring and the pyridine at the 2-position of the piperidine ring, creating a constrained N–C–C–N dihedral angle distinct from the more common 3-cyclopropylamino piperidine-1-carboxylate isomers (e.g., benzyl 3-(cyclopropylamino)piperidine-1-carboxylate, CAS 1284112-64-6) [1]. This connectivity difference is expected to alter the spatial orientation of the hydrogen-bond donor (cyclopropyl NH) and acceptor (pyridine N) pharmacophoric elements. In published HIV-1 protease inhibitor studies, the (R)-piperidine-3-carboxamide P2-ligand scaffold yielded an IC50 of 3.61 nM, while alternative piperidine regioisomers showed significantly reduced potency [2], demonstrating that piperidine substitution position critically determines biological activity.

Regiochemistry Scaffold diversity Structure-activity relationship

Commercial Availability Status: Active Supply vs. Discontinued Catalog Listings

As of the most recent catalog data, the target compound is listed as 'Discontinued' by CymitQuimica across all package sizes (50 mg to 1 g) , while MolCore lists the compound as available with NLT 98% purity under product number MC639651 . The Boc-protected analog (CAS 1352491-37-2) is listed as in-stock and ships same-day by Cato-chem . This divergence in commercial availability may affect procurement lead times and supply security. Laboratories requiring long-term access should verify inventory status directly with suppliers before committing to synthetic routes dependent on this intermediate.

Supply chain Availability Procurement risk

Procurement-Relevant Application Scenarios for Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate


Synthetic Route Requiring Orthogonal N-Protection with Acid-Labile Downstream Functionality

When a multi-step synthesis involves acid-sensitive functional groups (e.g., silyl ethers, acetals, or epimerizable stereocenters), the Cbz group of the target compound enables piperidine nitrogen deprotection via neutral hydrogenolysis (H2, Pd/C), avoiding the acidic conditions (TFA) required for Boc removal. This orthogonal selectivity, benchmarked at >95% yield for N-Cbz-piperidine substrates under standard hydrogenolysis conditions [1], makes the Cbz-protected compound the preferred intermediate over its Boc analog. Procurement should specify NLT 98% purity to minimize byproducts in subsequent coupling steps .

Fragment-Based Drug Discovery Leveraging the 2-(Cyclopropylamino)pyridin-3-yl Pharmacophore

The 2-(cyclopropylamino)pyridine motif is a recognized hydrogen-bond donor/acceptor pharmacophore in kinase and protease inhibitor design. Although no direct activity data exist for the Cbz-protected compound, structurally related piperidine-cyclopropyl scaffolds have yielded HIV-1 protease inhibitors with IC50 values as low as 3.61 nM [2]. Procurement of the target compound as a protected fragment enables on-resin or solution-phase library synthesis where the Cbz group can be selectively removed to reveal the free piperidine for further diversification. Researchers should confirm regioisomeric identity (2,2-substitution pattern) to ensure SAR reproducibility, as regioisomeric shifts can alter potency by >10-fold [2].

Process Chemistry Development Requiring High-Purity Cbz-Piperidine Building Blocks

In process research and scale-up, the availability of the target compound at NLT 98% purity under ISO-certified quality systems supports reliable reaction performance and minimizes impurity-derived side products. The higher molecular weight and predicted lipophilicity (cLogP ~3.5) compared to the Boc analog (cLogP ~2.3) may favor organic-phase reactions in biphasic systems . Procurement teams should evaluate the mixed commercial availability landscape: MolCore maintains an active listing, whereas CymitQuimica has discontinued the product line , indicating that supply consolidation and advance ordering may be necessary.

Acid-Sensitive Prodrug or Conjugate Synthesis

For conjugates or prodrugs containing acid-labile linkers (e.g., ester, hydrazone, or cis-aconityl linkages), the target compound's Cbz group allows the final deprotection step to proceed under neutral, non-destructive hydrogenolysis conditions. This contrasts with the Boc analog, which would require acidic cleavage (TFA/CH2Cl2) that could hydrolyze the conjugate [1]. The 2-(cyclopropylamino)pyridin-3-yl group provides a built-in UV chromophore (λmax ~280–300 nm, typical for 2-aminopyridines) that facilitates HPLC monitoring of reaction progress, adding practical value for process analytical chemistry.

Quote Request

Request a Quote for Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.